5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, three new minor pyrrole alkaloids were isolated from the fruits of Lycium chinense Miller (Solanaceae), along with the known compound . The structures of these compounds were elucidated by analysis of their 1D- and 2D-NMR and HRMS data . Another study reported the electrocatalytic synthesis of 2,5-furandicarboxylic acid from HMF .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These studies provide insights into the molecular structure, morphology, and growth mechanism of these compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a molecular weight of 126.1100 .Safety and Hazards
Future Directions
The future directions for the study of similar compounds include the development of effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications . Another study suggested that N-substituted 5-(hydroxymethyl)-2-furfurylamines are important organic compounds because of their recognized pharmaceutical activity .
properties
IUPAC Name |
5-(hydroxymethyl)-1-phenylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGBKWRQSGNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475284 | |
Record name | 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887406-49-7 | |
Record name | 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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